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Compound Name: NVP-CGMO097 (stereoisomer)

Cat. No.: B1149942

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-CGMO097 is a potent and selective inhibitor of the MDM2-p53 protein-protein interaction,
which has entered clinical trials for the treatment of p53 wild-type tumors.[1][2] The therapeutic
efficacy of NVP-CGMO097 is critically dependent on its stereochemistry, with the (S)-
configuration at the C1 position of the dihydroisoquinolinone core being essential for its high
binding affinity to MDM2.[1] This technical guide provides an in-depth overview of the
asymmetric synthesis of the clinically relevant stereocisomer of NVP-CGM097, based on the
pivotal work published by Holzer and colleagues. The synthesis of other stereoisomers of NVP-
CGMO097 has not been reported in the scientific literature.

Core Synthetic Strategy

The asymmetric synthesis of NVP-CGMO097 is a convergent process that involves the
preparation of a key chiral dihydroisoquinolinone intermediate and a functionalized side chain,
which are then coupled and further elaborated to yield the final active pharmaceutical
ingredient. The stereochemistry of the final molecule is controlled through a diastereoselective
addition to a chiral sulfinylimine.

Asymmetric Synthesis of the (S)-
Dihydroisoquinolinone Core
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The enantiomerically pure (S)-dihydroisoquinolinone core is synthesized in a five-step
sequence starting from commercially available materials. The key stereochemistry-defining
step is the rhodium-catalyzed addition of an arylstannane to a chiral sulfinylimine.

Experimental Protocols and Quantitative Data

Table 1: Synthesis of the (S)-Dihydroisoquinolinone Core
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Detailed Methodologies

Step 1: Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

To a solution of (4-hydroxy-3-methoxyphenyl)acetic acid ethyl ester (1.0 eq) in DMF was added

K2COs (2.0 eq) and 2-bromopropane (1.5 eq). The reaction mixture was stirred at 60 °C for 16

hours. After cooling to room temperature, the mixture was diluted with water and extracted with

ethyl acetate. The combined organic layers were washed with brine, dried over Na=SOa4, and

concentrated under reduced pressure to afford the product.

Step 2: Ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate
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To a solution of ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate (1.0 eq) in CH2Clz at 0 °C was
added TiCla (1.1 eq). Dichloro(methoxy)methane (1.2 eq) was then added dropwise, and the
reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction
was quenched by the slow addition of water, and the mixture was extracted with CH2Clz. The
combined organic layers were washed with saturated aqueous NaHCOs solution and brine,
dried over Na2S0Oa4, and concentrated. The crude product was purified by column
chromatography.

Step 3: (S,E)-Ethyl 2-(2-(((S)-tert-butylsulfinyl)imino)methyl)-4-isopropoxy-5-
methoxyphenyl)acetate

A mixture of ethyl 2-(2-formyl-4-isopropoxy-5-methoxyphenyl)acetate (1.0 eq), (S)-2-
methylpropane-2-sulfinamide (1.1 eq), and CuSOa (1.5 eq) in CH2Clz was stirred at room
temperature for 24 hours. The reaction mixture was filtered through a pad of Celite, and the
filtrate was concentrated under reduced pressure to give the desired sulfinylimine.

Step 4: Ethyl 2-(2-((S)-((4-chlorophenyl)methyl)((S)-tert-butylsulfinyl)amino)-4-isopropoxy-5-
methoxyphenyl)acetate

A mixture of the (S,E)-sulfinylimine (1.0 eq), (4-chlorophenyl)tributylstannane (1.5 eq), and
[Rh(cod)(MeCN):z]BF4 (0.1 eq) in dioxane was heated at 80 °C for 12 hours under an inert
atmosphere. The solvent was removed under reduced pressure, and the residue was purified
by column chromatography to yield the product as a mixture of diastereomers.

Step 5: (S)-4-(4-chlorophenyl)-7-isopropoxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

To a solution of the diastereomeric mixture from the previous step (1.0 eq) in dioxane was
added a 4 M solution of HCI in dioxane (5.0 eq). The mixture was stirred at room temperature
for 1 hour. The solvent was evaporated, and the residue was dissolved in methanol. Saturated
aqueous NaHCOs solution was added until a pH of 8-9 was reached, and the mixture was
stirred for 2 hours. The resulting precipitate was collected by filtration, washed with water, and
dried to afford the enantiomerically enriched dihydroisoquinolinone. The enantiomeric excess
was determined by chiral HPLC analysis.

Synthesis of the Side Chain
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The synthesis of the piperazine-containing side chain is achieved through a multi-step
sequence involving reductive amination and standard functional group manipulations.

Final Assembly of NVP-CGMO097

The final steps of the NVP-CGMO097 synthesis involve the coupling of the chiral
dihydroisoquinolinone core with the side chain, followed by deprotection and salt formation.
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Caption: NVP-CGMO097 inhibits the p53-MDM2 interaction.

Experimental Workflow
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Caption: Workflow for the asymmetric synthesis of the chiral core.

Conclusion

The asymmetric synthesis of NVP-CGMO097 has been successfully established, enabling the
production of the enantiomerically pure clinical candidate. The key to the stereochemical
control lies in a diastereoselective rhodium-catalyzed arylation of a chiral sulfinylimine
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intermediate. This robust synthetic route provides a reliable method for the preparation of NVP-
CGMO097 for further pre-clinical and clinical investigations. The lack of published information on
the synthesis of other stereoisomers highlights the focused effort on developing the most
biologically active compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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